L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine
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Overview
Description
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is a peptide compound composed of five amino acids: leucine, proline, lysine, threonine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form hydroxythreonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine results in hydroxythreonine, while substitution reactions can yield peptides with altered side chains.
Scientific Research Applications
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cellular processes like proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-leucine: A dipeptide with similar structural features but fewer amino acids.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: A more complex peptide with additional functional groups.
Uniqueness
L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, proline) and hydrophilic (lysine, threonine, alanine) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
CAS No. |
821772-92-3 |
---|---|
Molecular Formula |
C24H44N6O7 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1 |
InChI Key |
AWCXDCPKDMWILC-QSMSVPEVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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